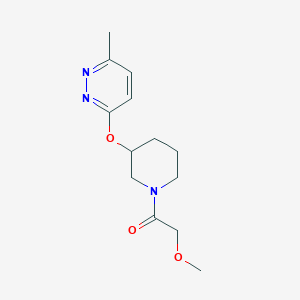

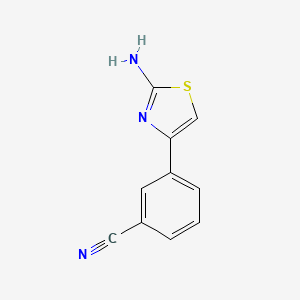

![molecular formula C16H15NO4 B3003711 dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate CAS No. 132288-27-8](/img/structure/B3003711.png)

dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate

Descripción general

Descripción

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The compound is a derivative of this structure, where the indole core has been modified with additional functional groups, namely the dimethyl dicarboxylate moiety.

Synthesis Analysis

The synthesis of related indole derivatives has been reported in various studies. For instance, a practical synthesis of dimethyl 1,2-corannulene dicarboxylate, which shares a similar structural motif, was achieved through a nickel-mediated intramolecular coupling with a notable yield . Another study reported the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to the compound of interest, using regioselective reactions . These methods could potentially be adapted for the synthesis of dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate.

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, and X-ray diffraction studies are often used to confirm their configuration. For example, the crystal structure of a related compound, dimethyl 2,3-dihydro-2-indol-3-ylbenz[b]azepine-3,4-dicarboxylate, was determined to be triclinic with specific cell parameters . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The addition reactions with dimethyl acetylenedicarboxylate have been studied, leading to the formation of benzazepines, which are nitrogen-containing seven-membered heterocycles . These reactions are influenced by the presence of substituents on the indole ring and the reaction conditions. The reactivity of dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate would likely be similar, with the potential to form complex heterocyclic structures through reactions with suitable dienophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate are influenced by their molecular structure. These properties include solubility, melting point, and reactivity. The presence of the dimethyl dicarboxylate group could increase the solubility of the compound in organic solvents compared to unsubstituted indoles. The exact properties would need to be determined experimentally, as they are crucial for the practical application and handling of the compound in a laboratory setting.

Aplicaciones Científicas De Investigación

Chemical Reactions and Derivatives

- Synthesis of Derivatives: Diethyl naphthoquinone-2,3-dicarboxylate reacts with various enamines to produce 5-oxo-1,5-dihydro-benzo[g]indole-3,4,9b-tricarboxylate derivatives. This reaction involves the migration of an ethoxycarbonyl group, leading to new products that further aromatize to planar indoles through the elimination of an ethoxycarbonyl group (Schenck et al., 2005).

- Nitration and Bromination: The compound undergoes nitration, producing various nitroindole derivatives, and bromination, resulting in bromoindole derivatives. These processes are crucial for further chemical modifications and synthesis (Miki et al., 2007); (Miki et al., 2006).

Pharmaceutical Research

- Cytotoxicity Studies: Some derivatives of indole compounds, synthesized from 2-(1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)malonaldehyde, have been investigated for their cytotoxic activity against human breast cancer cell lines. These studies highlight the potential of these compounds in cancer research (Mohammad & ALİ, 2022).

Solar Cell Application

- Dye-Sensitized Solar Cells: Carboxylated cyanine dyes, related to dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate, have been used to improve photoelectric conversion efficiency in dye-sensitized solar cells. This application demonstrates the relevance of such compounds in renewable energy technologies (Wu et al., 2009).

Enzyme Inhibition Studies

- Xanthine Oxidase Inhibition: Derivatives like dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate have been synthesized and evaluated for their inhibitory properties on xanthine oxidase activity. Such studies are vital for developing new therapeutic agents (Yagiz et al., 2021).

Chemiluminescent Activity

- Chemiluminescence: Certain derivatives have shown chemiluminescent activity, akin to luminol. This property is significant for analytical and diagnostic applications, particularly in forensic science (Kurumi et al., 2001).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization . This interaction leads to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Direcciones Futuras

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that future research may continue to explore new synthesis methods and applications of indole derivatives, including dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate.

Propiedades

IUPAC Name |

dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15(18)12-11-8-7-9-5-3-4-6-10(9)13(11)17-14(12)16(19)21-2/h3-6,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKJQTKYVHLFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=C1CCC3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331318 | |

| Record name | dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

132288-27-8 | |

| Record name | dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

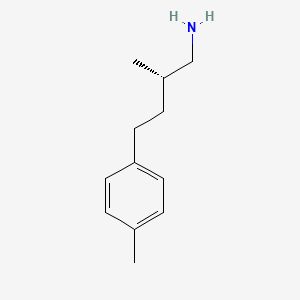

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B3003629.png)

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)

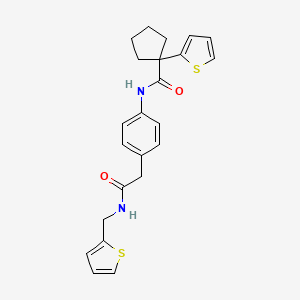

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)

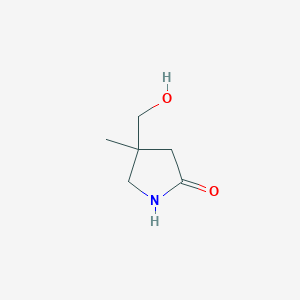

![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)

![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)

![N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003648.png)